molecular formula C₁₃H₁₄Cl₂N₂O₆ B120901 Chloramphenicol 1-acetate CAS No. 23214-93-9

Chloramphenicol 1-acetate

Cat. No. B120901
CAS RN: 23214-93-9
M. Wt: 365.16 g/mol
InChI Key: WEYAPUCXWINQDH-GHMZBOCLSA-N
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Description

Chloramphenicol 1-acetate is a compound with the molecular formula C13H14Cl2N2O6 . It is a derivative of Chloramphenicol, an antibiotic that inhibits protein synthesis . The compound has a molecular weight of 365.16 g/mol .


Synthesis Analysis

The synthesis of Chloramphenicol 1-acetate involves various biotransformation processes. The initial steps include the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . A novel glucose-methanol-choline oxidoreductase responsible for the oxidization of the C3-OH group in Sphingomonas sp. and Caballeronia sp. has been identified .


Molecular Structure Analysis

The molecular structure of Chloramphenicol 1-acetate includes a dichloroacetyl group, a nitrophenyl group, and an acetate group . The IUPAC name of the compound is [(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl] acetate .

Scientific Research Applications

Biotransformation in Environmental Microbiology

Chloramphenicol 1-acetate undergoes biotransformation through microbial interactions in the environment. The initial steps include oxidization at the C1-OH and C3-OH groups, isomerization at C2, and acetylation at C3-OH. This process is crucial for the decomposition of chloramphenicol in environments like pharmaceutical wastewater and livestock and poultry wastewater, aiding in bioremediation .

Microbial Interactions and Metabolite Exchanges

The study of Chloramphenicol 1-acetate also sheds light on the synergistic interactions and metabolite exchanges among microbes. These interactions are essential for the mineralization of chloramphenicol, which is a key step in the bioremediation process .

Novel Pathways in Drug Metabolism

Chloramphenicol 1-acetate’s isomerization at C2 represents a new biotransformation pathway. Understanding these pathways can provide insights into drug metabolism and resistance mechanisms, which is valuable for pharmaceutical research .

Thermostable Enzyme Development

Research has shown that chloramphenicol acetyltransferase can be engineered for enhanced isobutyl acetate production at elevated temperatures. This has implications for developing thermostable enzymes that can be used in industrial processes, such as the production of biofuels and bioproducts from lignocellulosic biomass .

Bioester Production in Biofuels

The mutation of chloramphenicol acetyltransferase has enabled the direct conversion of cellulose into isobutyl acetate by engineered microbes at high temperatures. This application is significant for the sustainable production of bioesters, which have broad uses as fuels, chemicals, flavors, and fragrances .

Consolidated Bioprocessing (CBP) Platform

Chloramphenicol acetyltransferase’s role in the production of designer bioesters positions it as a key component in creating a novel thermophilic microbial platform. This platform can potentially streamline the process of converting lignocellulosic biomass into valuable bioesters, optimizing the saccharification and fermentation stages .

Safety And Hazards

Chloramphenicol, the parent compound of Chloramphenicol 1-acetate, is known to have severe adverse effects, such as bone marrow toxicity . It is not widely used due to these risks . The safety and hazards of Chloramphenicol 1-acetate specifically are not well-documented and would require further investigation.

properties

IUPAC Name

[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O6/c1-7(19)23-11(10(6-18)16-13(20)12(14)15)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,18H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYAPUCXWINQDH-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CO)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945897
Record name N-[1-(Acetyloxy)-3-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloramphenicol 1-acetate

CAS RN

23214-93-9
Record name N-[(1R,2R)-2-(Acetyloxy)-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23214-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(Acetyloxy)-3-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
G Thibault, M Guitard, R Daigneault - Biochimica et Biophysica Acta (BBA) …, 1980 - Elsevier
… This study demonstrates the important role played by the chloramphenicol 1-acetate derivative in the diacetylation of chloramphenicol. Our results explain why some workers did not …
Number of citations: 23 www.sciencedirect.com
H Nakano, Y MATSUHASHI, T TAKEUCHI… - The Journal of …, 1977 - jstage.jst.go.jp
… formation products were similar to those reported by ARGOUDELIS et al.11) and the main product was indistinguishable by thin-layer chromatography from chloramphenicol-1-acetate …
Number of citations: 24 www.jstage.jst.go.jp
AD Argoudelis, JH Coats - The Journal of Antibiotics, 1971 - jstage.jst.go.jp
… CompoundII has been assigned the chloramphenicol-1-acetate structure. This is confirmed by the ionic cluster peaks at 333 (M-CH2OH) and at 170 (fragment C, Fig. 3) mass units. …
Number of citations: 27 www.jstage.jst.go.jp
WV Shaw, RF Brodsky - Journal of bacteriology, 1968 - Am Soc Microbiol
… Because less than 10% ofthe totalcounts added were accountedfor by the sum of chloramphenicol 1-acetate and the 1,3 diacetate derivative,they were not plotted. As indicated (U), the …
Number of citations: 201 journals.asm.org
A Mosa, MC Hutter, J Zapp, R Bernhardt… - …, 2015 - Wiley Online Library
… HPLC separation of the reaction extracts (Figure 2 G) showed that chloramphenicol was converted into the expected acetylated products chloramphenicol-1-acetate (CAM-1A), …
TA El-Kersh, JR Plourde - The Journal of Antibiotics, 1976 - jstage.jst.go.jp
… We assumed that this phenomenon might be attributed to a non-enzymatic equilibrium between chloramphenicol-3-acetate and chloramphenicol1-acetate.18,20> To support this …
Number of citations: 22 www.jstage.jst.go.jp
BJ Sandmann - 1969 - search.proquest.com
… a good yield of chloramphenicol 1-acetate. They proposed … However, chloramphenicol 1-acetate under basic migration … was proven to be chloramphenicol 1-acetate 3-palmitate. Acyl …
Number of citations: 3 search.proquest.com
AB Chepelinsky, CR King… - Proceedings of the …, 1985 - National Acad Sciences
We have developed a system using explanted embryonic chicken lens epithelia to express foreign recombinant genes containing crystallin DNA regulatory sequences introduced by …
Number of citations: 132 www.pnas.org
R Banerjee, D Grunberger - Proceedings of the National …, 1986 - National Acad Sciences
… (A)Autoradiogram of thin-layer chromatography (TLC) showing chloramphenicol(CM) and its acetylated forms, chloramphenicol 1-acetate (a), chloramphenicol 3-acetate (b), and …
Number of citations: 16 www.pnas.org
R Tur-Kaspa, Y Shaul, DD Moore, RD Burk, S Okret… - Virology, 1988 - Elsevier
… Ethyl acetate-extracted samples (20 #l) were spotted on silica gel thinlayer plates, and [14C]chloramphenicol (CAP) and its acetylated forms, chloramphenicol 1-acetate (1-OAc) and …
Number of citations: 209 www.sciencedirect.com

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